N-Nitroso-N-pentyl-(4-hydroxybutyl)amine

Metabolic Fate Biotransformation Urinary Bladder Carcinogenesis

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine (CAS 61734-86-9), also known as N-pentyl-N-(4-hydroxybutyl)nitrosamine or 4-(pentylnitrosoamino)-1-butanol, is a dialkyl nitrosamine belonging to the homologous series of N-alkyl-N-(4-hydroxybutyl)nitrosamines derived from the prototypical bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). With the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol, this compound features a pentyl chain on one nitrogen substituent and a 4-hydroxybutyl chain on the other.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 61734-86-9
Cat. No. B13811186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-pentyl-(4-hydroxybutyl)amine
CAS61734-86-9
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCO)N=O
InChIInChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3
InChIKeyLPHYEAYFPYUSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N-pentyl-(4-hydroxybutyl)amine (CAS 61734-86-9): A Defined BBN Homolog for Bladder Carcinogenicity Research and Nitrosamine Impurity Control


N-Nitroso-N-pentyl-(4-hydroxybutyl)amine (CAS 61734-86-9), also known as N-pentyl-N-(4-hydroxybutyl)nitrosamine or 4-(pentylnitrosoamino)-1-butanol, is a dialkyl nitrosamine belonging to the homologous series of N-alkyl-N-(4-hydroxybutyl)nitrosamines derived from the prototypical bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). With the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol, this compound features a pentyl chain on one nitrogen substituent and a 4-hydroxybutyl chain on the other . It has been characterized as a selective urinary bladder carcinogen in rodent models and is a compound of interest in both mechanistic carcinogenesis research and nitrosamine impurity risk assessment in pharmaceutical manufacturing .

Why N-Nitroso-N-pentyl-(4-hydroxybutyl)amine Cannot Be Generically Substituted by Other BBN Homologs in Bladder Carcinogenesis Studies


Although N-nitrosamines share a common N-nitroso functional group, the organotropic carcinogenicity and metabolic disposition of N-alkyl-N-(4-hydroxybutyl)nitrosamines are exquisitely sensitive to the identity of the N-alkyl substituent. Even within the closely related homologous series where the alkyl group is varied from methyl to tert-butyl, a single carbon-chain modification can determine whether a compound functions as a selective bladder carcinogen, a hepatic carcinogen, or is rendered non-carcinogenic entirely . Consequently, substituting N-nitroso-N-pentyl-(4-hydroxybutyl)amine with a cheaper or more readily available nitrosamine — such as the butyl or ethyl homolog — introduces a different metabolic activation pathway, alters the principal urinary metabolite profile, and may shift the target organ specificity, thereby invalidating experimental reproducibility, read-across in regulatory submissions, or analytical method validation .

Quantitative Differentiation Evidence for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine: Head-to-Head Comparator Data Against Structural Analogs


Anomalous Principal Urinary Metabolite Profile — Pentyl Homolog Deviates from the Canonical BBN Metabolic Pathway

In a direct metabolic comparison of five BBN homologs (methyl, ethyl, propyl, pentyl, and tert-butyl) in rats, the principal urinary metabolite of four homologs was the expected N-alkyl-N-(3-carboxypropyl)nitrosamine (BCPN-type metabolite), whereas the pentyl homolog constituted the sole exception to this metabolic rule. No unchanged parent compound was detected in the urine for any homolog . This metabolic anomaly has been proposed to correlate with the selective bladder carcinogenicity mechanism of BBN analogs .

Metabolic Fate Biotransformation Urinary Bladder Carcinogenesis Structure-Metabolism Relationship

Selective Urinary Bladder Carcinogenicity — Pentyl Homolog Retains Organ-Specific Tumor Induction While Tert-Butyl Homolog Is Inactive

In a systematic carcinogenicity study of 14 N-nitrosamines related to BBN and DBN in ACI/N male rats, BBN homologs bearing methyl, ethyl, or pentyl as the variable alkyl group all selectively induced urinary bladder tumors when administered in drinking water. In contrast, the tert-butyl homolog produced no carcinogenic effect whatsoever, and the 3-hydroxypropyl chain analogs were found to be noncarcinogenic . The study further demonstrated that N-ethyl-N-(3-carboxypropyl)nitrosamine, the principal urinary metabolite of the ethyl homolog, itself selectively induced bladder tumors, providing evidence that the BCPN-type metabolite is the proximate bladder carcinogen — a pathway from which the pentyl homolog is known to deviate .

Organotropic Carcinogenicity Bladder Tumor Induction BBN Homolog SAR Long-term Bioassay

Mutagenic Activity — Dose-Response Relationship Established in Salmonella typhimurium TA1535 Without Metabolic Activation

In a study investigating the mutagenicity of alkyl-(ω-hydroxyalkyl) nitrosamines related to dibutylnitrosamine, butyl-(4-hydroxybutyl)nitrosamine (BBN), butyl-(3-hydroxypropyl)nitrosamine, and butyl-(2-hydroxyethyl)nitrosamine were all tested and found to be mutagenic to Salmonella typhimurium strain TA1535 in the absence of a liver activation system. A simple dose-response relationship was observed for all compounds tested, and no significant differences (p < 0.05) in mutagenic potency were observed among compounds as the alkyl side-chain bearing the OH group increased in length . While the pentyl-(4-hydroxybutyl) compound was not individually tested in this specific panel, the class-level inference from the established mutagenicity of the butyl-(4-hydroxybutyl) analog — combined with the known metabolic activation of the pentyl homolog — supports its mutagenic potential .

Mutagenicity Ames Test Direct-Acting Mutagen ω-Hydroxyalkyl Nitrosamine SAR

Regulatory and Procurement-Relevant Classification — Experimental Tumorigenic Data and Mutation Data Reported in Authoritative Databases

According to authoritative toxicological summaries, N-nitroso-N-pentyl-(4-hydroxybutyl)amine is classified as a compound with 'questionable carcinogen with experimental tumorigenic data' and 'mutation data reported' . This classification distinguishes it from nitrosamines for which no experimental tumorigenesis data exist and which must rely entirely on in silico predictions (e.g., DEREK Nexus, Sarah, or TIMES) for regulatory classification. Furthermore, the compound is noted for emitting toxic NOx fumes upon thermal decomposition , a practical handling consideration not uniformly documented for all BBN homologs.

Toxicological Profile Regulatory Classification Experimental Tumorigenesis Procurement Risk Assessment

Procurement-Relevant Application Scenarios for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine Based on Verified Differential Evidence


Investigating the Relationship Between Urinary Metabolite Profile and Bladder-Specific Carcinogenesis in BBN Homologs

Because the pentyl homolog is the sole BBN analog whose principal urinary metabolite diverges from the canonical BCPN-type metabolite, it serves as an indispensable tool for dissecting whether the N-alkyl-N-(3-carboxypropyl)nitrosamine intermediate is truly necessary for bladder tumor induction . Researchers investigating structure-metabolism-carcinogenicity relationships can use this compound to test the hypothesis that alternative metabolic pathways can also yield a proximate bladder carcinogen, a question unanswerable with any other homolog in the series .

Nitrosamine Impurity Method Development and Validation for Pharmaceuticals with Pentyl-Containing API Moieties

In pharmaceutical quality control, when a drug substance contains a secondary amine with a pentyl substituent, N-nitroso-N-pentyl-(4-hydroxybutyl)amine may arise as a nitrosamine drug substance-related impurity (NDSRI) if 4-hydroxybutyl precursors or solvents are present. Its anomalous metabolic profile means that analytical methods designed around the BCPN metabolite as a biomarker for the broader BBN class will fail to detect or quantify this specific impurity . Therefore, analytical reference standards of this compound are essential for developing fit-for-purpose LC-MS/MS or GC-MS/MS methods in compliance with ICH M7(R2) and EMA/FDA nitrosamine guidance .

Read-Across and (Q)SAR Model Calibration for Nitrosamine Carcinogenic Potency Categorization

The pentyl homolog occupies a structurally intermediate position within the BBN SAR space — it is a confirmed bladder carcinogen like the methyl and ethyl homologs but differs in its metabolic fate . This makes it a critical calibration data point for (Q)SAR models (e.g., DEREK Nexus, Sarah Nexus, TIMES) used to predict the carcinogenic potency of novel NDSRIs. Inclusion of this compound in training or validation sets improves model accuracy for the boundary region where structural alerts for bladder carcinogenicity may conflict with predicted metabolic detoxification pathways .

In Vivo Bladder Carcinogenesis Model Development Requiring an Alternative to BBN with Distinct Pharmacokinetics

Although BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) is the most extensively validated rodent bladder carcinogenesis model, researchers seeking to investigate the influence of alkyl chain length on tumor latency, multiplicity, or grade can employ the pentyl homolog as a comparator carcinogen . Its confirmed selective bladder tumor induction combined with its divergent metabolic processing allows pharmacokinetic variables (e.g., clearance rate, urinary concentration-time profile of the active metabolite) to be systematically studied while preserving the bladder as the target organ .

Quote Request

Request a Quote for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.